Sulfadiazine sodium

Catalog No.
S648582
CAS No.
547-32-0
M.F
C10H10N4NaO2S
M. Wt
273.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfadiazine sodium

CAS Number

547-32-0

Product Name

Sulfadiazine sodium

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide

Molecular Formula

C10H10N4NaO2S

Molecular Weight

273.27 g/mol

InChI

InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14);

InChI Key

RKISJHYCSQKDTK-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Synonyms

ulfadiazin-natrium

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Antiparasitic Research:

  • Toxoplasmosis: Sulfadiazine sodium, often combined with pyrimethamine, is the mainstay treatment for toxoplasmosis, a parasitic infection caused by Toxoplasma gondii. Its effectiveness against various stages of the parasite lifecycle makes it crucial for research on disease pathogenesis, drug resistance mechanisms, and development of new therapies. Source: Centers for Disease Control and Prevention (CDC)
  • Pneumocystis pneumonia: Sulfadiazine sodium, along with trimethoprim, forms the first-line treatment for Pneumocystis pneumonia, a life-threatening lung infection caused by Pneumocystis jirovecii. Research studies utilizing this combination aim to understand drug interactions, optimize treatment regimens, and investigate alternative therapies for immunocompromised patients. Source: National Institutes of Health (NIH)

Antimicrobial Research:

  • Bacterial infections: Despite the emergence of antibiotic resistance, sulfadiazine sodium remains active against certain bacterial strains, including Streptococcus pneumoniae and Escherichia coli. Research efforts explore its potential use in combination with other antibiotics to combat multidrug-resistant bacteria and develop novel treatment strategies. Source: World Health Organization (WHO)
  • Animal models: Due to its well-understood pharmacokinetics and safety profile, sulfadiazine sodium is frequently used in animal models of various bacterial infections. This allows researchers to study the efficacy of new antibiotics, investigate the pathogenesis of specific pathogens, and evaluate potential vaccine candidates. Source: National Library of Medicine (NLM):

Drug Development and Optimization:

  • Drug delivery systems: Researchers explore the use of sulfadiazine sodium in developing novel drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability, target specific tissues, and reduce side effects. Source: Journal of Controlled Release
  • Antibiotic resistance studies: The rising threat of antibiotic resistance necessitates continuous research and development of new therapeutic strategies. Sulfadiazine sodium serves as a valuable tool to understand resistance mechanisms, develop novel antibiotics with different modes of action, and assess the potential for resistance development to new drugs. Source: European Centre for Disease Prevention and Control (ECDC)

Other Research Applications:

  • Wound healing: Studies investigate the potential of sulfadiazine sodium in promoting wound healing and preventing infections, particularly in burn patients. Source: Burns
  • Inflammation research: Some research suggests that sulfadiazine sodium might possess anti-inflammatory properties, opening potential avenues for its application in inflammatory diseases like rheumatoid arthritis. Source: European Journal of Pharmacology

Sulfadiazine sodium is the sodium salt form of sulfadiazine, an antibiotic belonging to the sulfonamide class. Its chemical formula is C10H9N4NaO2S\text{C}_{10}\text{H}_{9}\text{N}_{4}\text{NaO}_{2}\text{S}, with a molar mass of approximately 250.28 g/mol. Sulfadiazine sodium acts primarily as a bacteriostatic agent, inhibiting bacterial growth by interfering with folate synthesis, a crucial metabolic pathway for many bacteria. It is commonly used in combination with pyrimethamine to treat infections such as toxoplasmosis, and it is also indicated for urinary tract infections and certain types of bacterial meningitis .

Sulfadiazine sodium works by inhibiting the growth and replication of susceptible bacteria and parasites, particularly T. gondii. It achieves this by competitively binding to the parasite's enzyme dihydropteroate synthase, which is essential for folate synthesis. Folate is a crucial vitamin for cell growth and division. By inhibiting its production, sulfadiazine sodium disrupts the parasite's ability to replicate, ultimately leading to its death [].

Physical and Chemical Properties

  • Molecular Formula: C10H9N4NaO2S []
  • Molecular Weight: 272.26 g/mol []
  • Melting Point: 250°C (decomposes) []
  • Solubility: Highly soluble in water (1:20) []
  • Stability: Stable under normal storage conditions []

Sulfadiazine sodium can cause various side effects, including nausea, vomiting, diarrhea, skin rash, and allergic reactions []. It can also interact with other medications, so it's crucial to consult a healthcare professional before use [].

Sulfadiazine sodium functions as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folate in bacteria. This inhibition disrupts the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, ultimately leading to a depletion of folate and hindering bacterial growth . The reaction can be summarized as follows:

PABA+Dihydropteroate synthetaseSulfadiazineDihydropteroic acid inhibited \text{PABA}+\text{Dihydropteroate synthetase}\xrightarrow{\text{Sulfadiazine}}\text{Dihydropteroic acid inhibited }

Sulfadiazine sodium exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves mimicking PABA, thereby competing for the active site of dihydropteroate synthetase. This leads to impaired folate synthesis, which is vital for nucleic acid synthesis in bacteria. In addition to its antibacterial properties, sulfadiazine sodium has demonstrated efficacy against certain protozoal infections when used in conjunction with other agents like pyrimethamine .

The synthesis of sulfadiazine sodium typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-aminopyrimidine. The general reaction can be depicted as follows:

  • Reactants:
    • 4-acetamidobenzenesulfonyl chloride
    • 2-aminopyrimidine
  • Reaction:
    4 acetamidobenzenesulfonyl chloride+2 aminopyrimidineSulfadiazine\text{4 acetamidobenzenesulfonyl chloride}+\text{2 aminopyrimidine}\rightarrow \text{Sulfadiazine}
  • Conversion to Sodium Salt:
    Sulfadiazine can then be converted to its sodium salt form by neutralization with sodium hydroxide or sodium bicarbonate .

Sulfadiazine sodium is utilized in various medical applications including:

  • Treatment of Toxoplasmosis: Often used in combination with pyrimethamine.
  • Urinary Tract Infections: Effective against common pathogens.
  • Adjunct Therapy for Malaria: Particularly in cases resistant to chloroquine.
  • Bacterial Meningitis: Used as part of combination therapy.
  • Plant Research: Employed in selecting genetically manipulated cells .

Sulfadiazine sodium has been studied for its interactions with various drugs and biological systems. Notably, it can interact with anticoagulants and other medications metabolized by hepatic pathways, potentially altering their efficacy or increasing toxicity. The drug's metabolism primarily occurs via acetylation in the liver, and it is excreted through urine .

Several compounds share structural or functional similarities with sulfadiazine sodium. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
SulfamethoxazoleC10H11N3O3SInhibits dihydropteroate synthetaseOften combined with trimethoprim for synergy
SulfaguanidineC7H8N4O2SInhibits folate synthesisPrimarily used in veterinary medicine
SulfapyridineC10H10N4O2SInhibits dihydropteroate synthetaseUsed less frequently due to resistance issues
TrimethoprimC14H18N4O3Inhibits dihydrofolate reductaseOften combined with sulfamethoxazole

Sulfadiazine sodium stands out due to its specific application in treating toxoplasmosis and its use in plant research, which is less common among similar compounds .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

273.04221603 g/mol

Monoisotopic Mass

273.04221603 g/mol

Heavy Atom Count

18

UNII

84CS1P306F

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.3%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.83%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sulfadiazine Sodium is a sodium salt form of sulfadiazine, an intermediate-acting bacteriostatic, synthetic sulfanilamide derivative.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

547-32-0

Wikipedia

Sulfadiazine sodium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
/Sulfadiazine: Mechanism of Action./ Cancer News Network. N.p., 2009. Web. 21 Aug. 2012.

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